Hpk1-IN-16
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Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 16 (Hpk1-IN-16) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator in T cells and dendritic cells . Hematopoietic progenitor kinase 1 inhibitors have shown potential in enhancing anti-tumor immune responses and are being explored for their therapeutic potential in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 16 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 16 follows similar synthetic routes but is scaled up to meet commercial demands. Process optimization, including the use of continuous flow reactors and advanced purification techniques, ensures efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 16 can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert hematopoietic progenitor kinase 1 inhibitor 16 to its reduced forms.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 16 can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hematopoietic progenitor kinase 1 inhibitor 16 may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Hematopoietic progenitor kinase 1 inhibitor 16 has a wide range of scientific research applications, including:
Mechanism of Action
Hematopoietic progenitor kinase 1 inhibitor 16 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the negative regulatory role of hematopoietic progenitor kinase 1 in T cells and dendritic cells, leading to enhanced immune responses . Hematopoietic progenitor kinase 1 inhibitor 16 targets specific molecular pathways, including the phosphorylation of adapter proteins such as SH2 domain-containing leukocyte protein of 76 kDa, which are involved in T cell receptor signaling .
Comparison with Similar Compounds
Hematopoietic progenitor kinase 1 inhibitor 16 is compared with other similar compounds, such as:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor that enhances T cell activation and cytokine production.
Compound K: A novel hematopoietic progenitor kinase 1 inhibitor with high selectivity and potency, used in cancer immunotherapy.
NDI-101150: A selective hematopoietic progenitor kinase 1 inhibitor that enhances B cell activation and antibody secretion.
Hematopoietic progenitor kinase 1 inhibitor 16 is unique in its specific molecular interactions and its ability to overcome resistance to existing immunotherapies .
Properties
Molecular Formula |
C28H27FN4O |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[2-fluoro-6-methyl-4-(methylaminomethyl)phenyl]-3-[4-(oxan-4-yl)phenyl]-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C28H27FN4O/c1-17-11-18(16-31-2)12-25(29)27(17)23-14-24-26(13-22(23)15-30)32-33-28(24)21-5-3-19(4-6-21)20-7-9-34-10-8-20/h3-6,11-14,20,31H,7-10,16H2,1-2H3,(H,32,33) |
InChI Key |
FLVHPYFASVFXNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC3=C(C=C2C#N)NN=C3C4=CC=C(C=C4)C5CCOCC5)F)CNC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.